Fmoc-N-Me-Dab(Boc)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

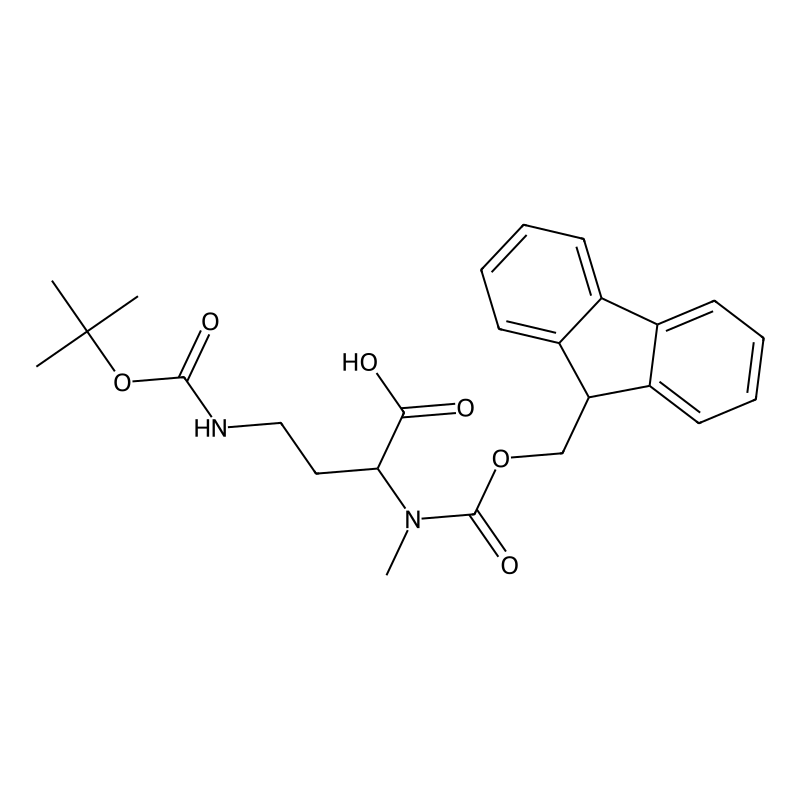

Fmoc-N-Methyl-Diaminobutyric Acid (Boc)-Hydroxyl is a compound characterized by its complex structure and specific functional groups. It is a derivative of diamino butyric acid that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) group. The molecular formula for Fmoc-N-Methyl-Dab(Boc)-OH is C25H30N2O6, and it is recognized for its role in peptide synthesis and other pharmaceutical applications .

- Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, allowing for the formation of peptide bonds with other amino acids.

- Coupling Reactions: Fmoc-N-Methyl-Dab(Boc)-OH can react with activated carboxylic acids to form amide bonds, facilitating the elongation of peptide chains .

- Cyclization: This compound has been utilized in cyclization reactions to form cyclic peptides, which are often more stable and exhibit different biological activities compared to linear peptides .

Fmoc-N-Methyl-Diaminobutyric Acid (Boc)-Hydroxyl exhibits potential biological activities due to its incorporation into peptide sequences. These peptides can show various pharmacological effects, including:

- Antimicrobial Activity: Certain peptides synthesized with this compound have demonstrated effectiveness against bacterial strains.

- Anticancer Properties: Research indicates that some derivatives may inhibit cancer cell proliferation, making them candidates for therapeutic development .

- Neuroprotective Effects: Peptides containing this compound may also have neuroprotective properties, although further studies are needed to elucidate these effects fully.

Several methods are employed to synthesize Fmoc-N-Methyl-Diaminobutyric Acid (Boc)-Hydroxyl:

- Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, utilizing Fmoc chemistry for protection and deprotection steps.

- Solution-Phase Synthesis: Involves the coupling of protected amino acids in solution, followed by purification and isolation of the desired product.

- Modification of Precursor Compounds: Starting from L-Diaminobutyric acid, the introduction of Fmoc and Boc groups can be achieved through specific

Fmoc-N-Methyl-Diaminobutyric Acid (Boc)-Hydroxyl has diverse applications in various fields:

- Peptide Synthesis: Widely used in the synthesis of peptides for research and therapeutic purposes.

- Drug Development: Its derivatives are explored for potential use as pharmaceuticals due to their biological activities.

- Bioconjugation: The compound can be utilized in bioconjugation processes to link peptides with other biomolecules for targeted delivery systems .

Interaction studies involving Fmoc-N-Methyl-Diaminobutyric Acid (Boc)-Hydroxyl focus on its binding properties with receptors or enzymes. These studies help determine:

- Affinity and Specificity: Understanding how well the synthesized peptides bind to their targets is crucial for drug design.

- Mechanisms of Action: Investigating how these compounds exert their biological effects at the molecular level provides insights into their therapeutic potential .

Several compounds share structural similarities with Fmoc-N-Methyl-Diaminobutyric Acid (Boc)-Hydroxyl. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-Diaminobutyric Acid (Boc) | Lacks N-methyl group | More basic than N-methyl variant |

| Fmoc-N-Methyl-Lysine (Boc) | Contains lysine instead of diaminobutyric | Different side chain properties |

| Fmoc-N-Methyl-Arginine (Boc) | Contains arginine side chain | Exhibits different biological activity |

| Fmoc-Dab(Boc)-OH | Similar backbone but lacks methyl group | Less steric hindrance than N-methyl form |

Fmoc-N-Methyl-Diaminobutyric Acid (Boc)-Hydroxyl's unique combination of protective groups and structural features makes it particularly valuable in peptide synthesis and pharmaceutical applications. Its versatility in